![molecular formula C18H19BrN6 B6459466 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549066-64-8](/img/structure/B6459466.png)
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is part of this compound . It’s often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate the piperazine ring into biologically active compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound’s structure includes a piperazine moiety, which has been associated with antibacterial properties . Researchers have synthesized derivatives of 1,2,4-triazole with the piperazine ring, some of which demonstrated good antibacterial activity. Investigating this compound further may reveal its potential as an antimicrobial agent.
Antitumor Potential
The 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine structure could be explored for its antitumor effects. Similar compounds have been evaluated against different cell lines, including MCF-7 and CaCo-2 . Investigating its cytotoxicity and mechanism of action may uncover promising therapeutic applications.
Neurological Disorders
Piperazine-containing compounds have been investigated for their potential in treating neurological diseases such as Parkinson’s and Alzheimer’s . Given the compound’s structure, it might be worthwhile to explore its neuroprotective properties and evaluate its impact on relevant disease models.
Psychoactive Properties
Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances . While this compound’s psychoactivity remains speculative, further research could shed light on its effects on the central nervous system.
Drug Development
The piperazine ring is prevalent in various pharmaceuticals, including antihistamines, antipsychotics, antidepressants, and antiviral drugs . Investigating this compound’s pharmacokinetics and interactions with biological targets could contribute to drug development efforts.
Chemical Synthesis
The three-step protocol used to synthesize this compound demonstrates its accessibility and good yield . Researchers interested in designing novel piperazine-based molecules may find this synthetic route valuable.
Structural Characterization
The product’s structure has been confirmed through HRMS, IR, and NMR experiments . Further studies can explore its conformational properties and interactions with other molecules.
Other Applications
Given the diverse roles of piperazine-containing compounds, additional investigations could reveal applications in areas such as antifungal, anti-inflammatory, and antidiabetic therapies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6/c19-16-5-2-1-4-15(16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-3-6-22-25/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOJRSKTBJHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.